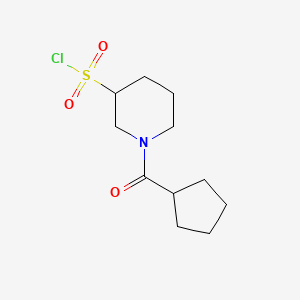
1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride
Übersicht
Beschreibung
1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride is a chemical compound with the molecular formula C11H18ClNO3S . It is a white to off-white crystalline powder that is highly soluble in solvents such as chloroform and methanol.
Molecular Structure Analysis
The molecular structure of 1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride consists of 11 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride is a white to off-white crystalline powder. It is highly soluble in solvents such as chloroform and methanol. Its molecular weight is 279.784 Da .Wissenschaftliche Forschungsanwendungen
Applications in Heterocyclic Compound Synthesis
Sulfonyl chlorides are pivotal in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and dyes. For instance, 3-cyanopyridine-2-sulfonyl chlorides have been synthesized and further reacted to produce N-substituted sulfonylamides, showcasing the versatility of sulfonyl chlorides in creating biologically active molecules (Dmitrieva et al., 2009).
Role in Synthesizing Sulfonyl Chlorides
Research highlights various methods for synthesizing sulfonyl chlorides, essential intermediates in producing sulfonic acids, esters, and other sulfonated compounds used across multiple industries. For example, alkane- and arylsulfonyl chlorides have been synthesized through the oxidation of thiols and disulfides with chlorine dioxide, indicating the potential for innovative production techniques that could apply to compounds like 1-cyclopentanecarbonylpiperidine-3-sulfonyl chloride (Lezina et al., 2011).
Use in Polymer Science
Sulfonyl chlorides play a critical role in polymer science, particularly in synthesizing amphiphilic cyclopolymers and terpolymers with specific properties. This application is illustrated by the cycloterpolymerization of hydrophilic and hydrophobic monomers with sulfur dioxide, leading to water-soluble cationic polyelectrolytes with potential uses in water treatment and drug delivery systems (Ali et al., 2010).
Contribution to Medicinal Chemistry
Sulfonyl chlorides are instrumental in medicinal chemistry, particularly in synthesizing sulfonamide-based drugs. For instance, perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides have been explored for their potential as intraocular pressure-lowering agents, demonstrating the critical role of sulfonyl chlorides in developing new therapeutic agents (Scozzafava et al., 2000).
Eigenschaften
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3S/c12-17(15,16)10-6-3-7-13(8-10)11(14)9-4-1-2-5-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDFTTPRFQZBEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentanecarbonylpiperidine-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





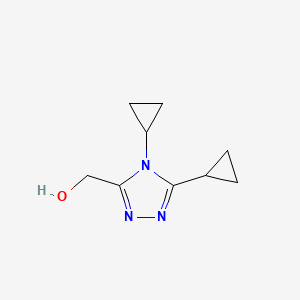
![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
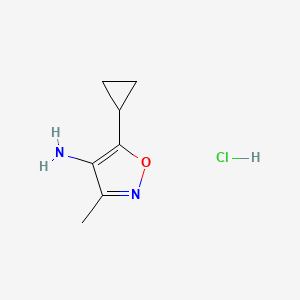
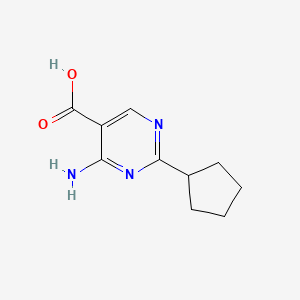
![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)
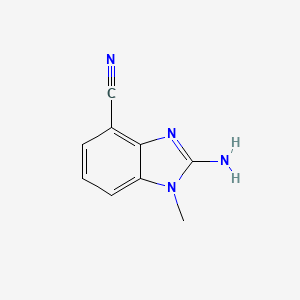

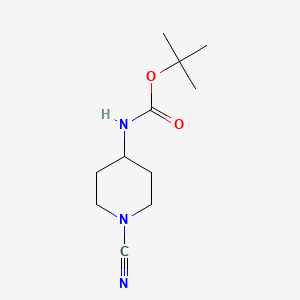


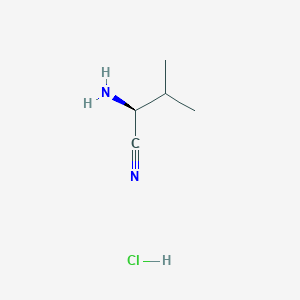
![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)